molecular formula C5H5F3O B15297263 5,5,5-Trifluoropent-3-yn-2-ol CAS No. 124550-97-6

5,5,5-Trifluoropent-3-yn-2-ol

Cat. No.: B15297263
CAS No.: 124550-97-6
M. Wt: 138.09 g/mol
InChI Key: UHGWURGSCDBZRO-UHFFFAOYSA-N
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Description

5,5,5-Trifluoropent-3-yn-2-ol is an organofluorine compound characterized by the presence of three fluorine atoms attached to the terminal carbon of a pentynol chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5,5-Trifluoropent-3-yn-2-ol typically involves the reaction of trifluoromethyl ketones with suitable reagents. One common method includes the use of n-butyllithium (n-BuLi) and diisopropylamine in tetrahydrofuran (THF) at low temperatures, followed by the addition of the ketone . This reaction sequence allows for the formation of the desired trifluoromethylated alcohol.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the scalability of the synthetic route mentioned above suggests that similar conditions could be adapted for larger-scale production, with appropriate optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

5,5,5-Trifluoropent-3-yn-2-ol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The triple bond can be reduced to form alkenes or alkanes.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include trifluoromethylated ketones, alkenes, alkanes, and substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

5,5,5-Trifluoropent-3-yn-2-ol has several applications in scientific research:

Mechanism of Action

The mechanism by which 5,5,5-Trifluoropent-3-yn-2-ol exerts its effects is primarily through its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. The specific pathways involved depend on the particular application and target molecule.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,5,5-Trifluoropent-3-yn-2-ol is unique due to its specific combination of a trifluoromethyl group and a terminal alkyne, which imparts distinct reactivity and stability compared to other fluorinated compounds.

Properties

CAS No.

124550-97-6

Molecular Formula

C5H5F3O

Molecular Weight

138.09 g/mol

IUPAC Name

5,5,5-trifluoropent-3-yn-2-ol

InChI

InChI=1S/C5H5F3O/c1-4(9)2-3-5(6,7)8/h4,9H,1H3

InChI Key

UHGWURGSCDBZRO-UHFFFAOYSA-N

Canonical SMILES

CC(C#CC(F)(F)F)O

Origin of Product

United States

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